molecular formula C13H10FIO B6320194 4-(Benzyloxy)-1-fluoro-2-iodobenzene CAS No. 346425-26-1

4-(Benzyloxy)-1-fluoro-2-iodobenzene

Cat. No.: B6320194
CAS No.: 346425-26-1
M. Wt: 328.12 g/mol
InChI Key: AUBIMIDQZZHPBG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-fluoro-2-iodobenzene is an organic compound that features a benzene ring substituted with benzyloxy, fluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-1-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the iodination of 4-(benzyloxy)-1-fluorobenzene using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) sulfate to facilitate the iodination process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-1-fluoro-2-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Benzyloxy)-1-fluoro-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-fluoro-2-iodobenzene largely depends on its chemical reactivity. The presence of the iodo group makes it a good leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The benzyloxy group can participate in various oxidation and reduction reactions, altering the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)-1-fluoro-2-iodobenzene is unique due to the combination of fluoro and iodo substituents on the benzene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-fluoro-2-iodo-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FIO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBIMIDQZZHPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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